Ethylenediamine

Description

Significance as a Fundamental Chemical Building Block

Ethylenediamine's importance as a chemical building block is rooted in its ability to form derivatives with a wide range of compounds, including carboxylic acids, nitriles, alcohols, aldehydes, and ketones. wikipedia.orgatamanchemicals.comfishersci.no This reactivity allows for the construction of diverse molecular architectures, making it an indispensable precursor in numerous industrial applications.

One of the most prominent applications of This compound (B42938) is in the synthesis of chelating agents, most notably ethylenediaminetetraacetic acid (EDTA). wikipedia.orgatamanchemicals.com EDTA is produced through a Strecker synthesis involving this compound, cyanide, and formaldehyde (B43269). wikipedia.org It is a powerful chelating agent with the ability to sequester metal ions, finding use in various industrial processes, and analytical chemistry. Another commercially significant chelating agent derived from this compound is hydroxyethylthis compound. wikipedia.org

The bifunctional nature of this compound, with its two amine groups, makes it a key component in the formation of heterocyclic compounds such as imidazolidines. wikipedia.orgncats.iofishersci.no It is also a crucial precursor in the production of various polymers. wikipedia.org For instance, it is widely used in the manufacturing of polyurethane fibers and is a foundational element for the PAMAM class of dendrimers. wikipedia.org Condensates derived from this compound and formaldehyde act as plasticizers. wikipedia.org

Furthermore, the N-CH₂-CH₂-N linkage, a core feature of the this compound structure, is present in numerous bioactive compounds and pharmaceuticals, including some antihistamines. wikipedia.org In the agrochemical sector, salts of ethylenebisdithiocarbamate, which are derived from this compound, are important fungicides marketed under names like Maneb, Mancozeb, and Zineb. wikipedia.org Some fungicides containing an imidazoline (B1206853) ring also originate from this compound. wikipedia.org Its versatility extends to its use as an intermediate for bleach activators, corrosion inhibitors, lubricants, and fuel additives. atamankimya.com

Role in Green Chemistry and Sustainable Synthesis

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices, a trend that is significantly influencing the this compound market. market.us This move towards "green chemistry" aims to reduce or eliminate the use and generation of hazardous substances. market.us Traditionally, the primary industrial method for producing this compound has been the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849). wikipedia.orgnih.gov However, this process has notable drawbacks, including the production of significant amounts of inorganic salt byproducts and issues with equipment corrosion. nih.govacs.org

In response to these environmental concerns, research has focused on developing greener synthesis routes for this compound. market.usacs.org A promising alternative is the catalytic amination of ethylene (B1197577) glycol (EG). nih.govacs.org This method is considered more economical and environmentally benign as it produces water as the main byproduct, making it a cleaner production process. nih.govacs.org The amination of ethylene glycol can be achieved through direct conversion or indirectly from monoethanolamine (MEA), with both pathways being considered green and sustainable practices. nih.govacs.org These processes often utilize various catalysts, including supported metals, solid acids like zeolites, and even homogeneous catalysts such as ionic liquids and metal complexes. nih.gov

The push for sustainability also extends to the sourcing of raw materials. market.us Ethylene glycol, a key reactant in the greener synthesis of this compound, can be produced from renewable biomass feedstocks, further reducing the carbon footprint associated with this compound production. market.usnih.govacs.org This bio-based approach is seen as a critical step towards more sustainable chemical manufacturing. market.us Additionally, advancements in purification and recycling technologies are enabling more efficient use of this compound and its derivatives, promoting a circular economy within the chemical industry. market.us The mechanochemical synthesis of N-ion doped ZnO, which avoids or reduces the use of solvents, is another example of a greener approach involving this compound. taylorandfrancis.com

Historical Context in Chemical Synthesis and Industrial Production

This compound was first discovered by Cloëz in 1853. iupac.org Early laboratory preparations involved reacting ethylenedichloride with alcoholic or aqueous ammonia. iupac.org Another early method was the phthalimide (B116566) synthesis using ethylenedibromide. iupac.org

The traditional and still dominant industrial production method involves the reaction of 1,2-dichloroethane (EDC) with ammonia under high pressure and temperature in an aqueous medium. wikipedia.orgatamanchemicals.com This process, known as the EDC process, generates hydrogen chloride, which forms a salt with the amine. wikipedia.org The amine is then liberated by the addition of sodium hydroxide (B78521) and recovered through fractional distillation. wikipedia.org A significant drawback of this method is the production of byproducts such as diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA). wikipedia.org Furthermore, the process is plagued by severe equipment corrosion caused by ammonium (B1175870) chloride and difficulties in separating the amines from the resulting saltwater solution. acs.orggoogle.com

Another industrial route that has been developed is the reaction of ethanolamine (B43304) and ammonia over a bed of nickel heterogeneous catalysts. wikipedia.org This process represents a step towards more efficient and less problematic production. A historical synthesis method, no longer used commercially, was the Munz synthesis, developed in 1935, which treated this compound with chloroacetic acid and sodium hydroxide, resulting in a product contaminated with sodium chloride. bris.ac.uk

The evolution of this compound production reflects a broader trend in the chemical industry, moving from initial discovery and basic synthesis to large-scale industrial processes and, more recently, towards more sustainable and environmentally conscious manufacturing methods. market.usacs.org

Data Tables

Table 1: Key Applications of this compound

| Application Category | Specific Use |

| Chelating Agents | Precursor to EDTA and hydroxyethylthis compound. wikipedia.orgatamanchemicals.com |

| Polymers | Production of polyurethane fibers, PAMAM dendrimers, and plasticizers. wikipedia.org |

| Agrochemicals | Synthesis of fungicides like Maneb, Mancozeb, and Zineb. wikipedia.org |

| Pharmaceuticals | Building block for some antihistamines. wikipedia.org |

| Heterocyclic Chemistry | Formation of imidazolidines. wikipedia.orgncats.iofishersci.no |

| Industrial Additives | Used in bleach activators, corrosion inhibitors, lubricants, and fuel additives. atamankimya.com |

Table 2: Comparison of this compound Synthesis Methods

| Synthesis Method | Reactants | Key Features/Drawbacks |

| EDC Process (Traditional) | 1,2-dichloroethane, Ammonia | High-pressure reaction, produces inorganic salt byproducts, causes equipment corrosion. wikipedia.orgnih.govacs.org |

| Ethanolamine Process | Ethanolamine, Ammonia | Uses nickel heterogeneous catalysts. wikipedia.org |

| Catalytic Amination of EG (Green) | Ethylene Glycol, Ammonia | Environmentally benign, produces water as a byproduct, can use renewable feedstocks. nih.govacs.org |

| Munz Synthesis (Historical) | This compound, Chloroacetic acid, Sodium hydroxide | No longer used commercially, produced a product contaminated with NaCl. bris.ac.uk |

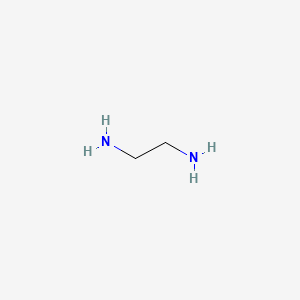

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIICEJLVQHRZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2, Array, NH2CH2CH2NH2 | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethylenediamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylenediamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27308-78-7, Array | |

| Record name | Polyethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27308-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021881 | |

| Record name | Ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylenediamine appears as a clear colorless liquid with an ammonia-like odor. Flash point of 91 °F and a melting point of 47 °F. Corrosive to tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Density 7.5 lb / gal. Used to make other chemicals and as a fungicide., Liquid, Colorless, viscous liquid with an ammonia-like odor; [NIOSH], COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, viscous liquid with an ammonia-like odor., Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.] | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

241 °F at 760 mmHg (EPA, 1998), 116-117 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg, 117 °C, 241 °F | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

93 °F (EPA, 1998), 93 °F, 104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/, 110 °F (closed cup), 33.9 °C (open cup), 43.3 °C (closed cup), 34 °C c.c. | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/, Sol in benzene unless insufficiently dried; slightly sol in ether, SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER, Water solubility = 1X10+6 mg/l, Miscible with water, oxygenated and aromatic solvents, 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.898 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.898 @ 25 °C/4 °C, Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.9, 0.91 | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.07 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.07 (AIR= 1), Relative vapor density (air = 1): 2.1, 2.07 | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10.7 mmHg at 68 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The ammonia-dichloroethane reaction yields the entire family of ethyleneamines: EDA, DEDA, DETA, TETA, TEPA, PEHA and AEP. The percent yield of each amine is determined by the ratio of dichloroethene to ammonia. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid, Colorless, viscous liquid ... [Note: A solid below 47 degrees F]. | |

CAS No. |

107-15-3 | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenediamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylene diamine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethylene-diamine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,2-Ethanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60V9STC53F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Ethanediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KH82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

46 °F (EPA, 1998), 8.5 °C, 11 °C, 47 °F | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies and Reaction Engineering

Catalytic Amination of Ethylene (B1197577) Glycol (EG) and Monoethanolamine (MEA)

The direct amination of ethylene glycol (EG) with ammonia (B1221849) is a promising green route for producing ethylenediamine (B42938) (EDA). acs.org This process can be broadly categorized into two main pathways: the reductive amination route and the condensation amination route. acs.org Both pathways utilize distinct types of catalysts to achieve the transformation. nih.govacs.org Similarly, MEA, an intermediate in the amination of EG, can also be directly converted to EDA through catalytic amination, offering another strategic approach to EDA synthesis. acs.org

Supported Metal and Multimetallic Catalysts

Supported metal catalysts are crucial for the reductive amination of EG and MEA. acs.org These catalysts typically consist of transition metals like nickel (Ni), cobalt (Co), and copper (Cu) dispersed on a support material such as alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or titania (TiO₂). researchgate.netacs.org The choice of metal and support significantly influences the catalyst's activity, selectivity, and stability.

The performance of various supported metal catalysts is summarized in the table below:

Table 1: Performance of Supported Metal Catalysts in Amination Reactions

| Catalyst | Reactant | Conversion (%) | EDA Selectivity (%) | EDA Yield (%) | Temperature (°C) | Pressure (MPa) | Reference |

|---|---|---|---|---|---|---|---|

| Co-Cu/γ-Al₂O₃ | EG | 41.5 | 45.7 | - | 200 | 4 (H₂) | researchgate.net |

| NiO/CuO/Al₂O₃ | EG | - | 56.7 | - | 180 | 0.6 | ciac.jl.cn |

| RuCo/Al₂O₃ | EG | 54.4 | - | 24.7 | 200 | 4 (H₂) | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Solid Acid Catalysts

Solid acid catalysts are primarily employed in the condensation amination pathway for EDA synthesis. acs.org These materials, which include zeolites and phosphates, facilitate the reaction through their acidic sites. acs.orgmdpi.com The strength and type of acid sites (Brønsted or Lewis) play a critical role in the catalytic activity and product distribution.

Zeolites, such as H-mordenite (H-MOR), have been investigated for the selective synthesis of EDA from MEA. mdpi.comresearchgate.net Alkali treatment of H-MOR has been shown to create mesopores and increase the number of Brønsted acid sites, which are active for EDA formation. mdpi.com This modification enhances diffusion and improves catalytic performance, leading to high MEA conversion and EDA selectivity. mdpi.com Metal-exchanged zeolites, like Cu-MOR, have also been explored for the condensation amination of EG, demonstrating the synergistic effect between acidic sites and metallic species. nih.gov

Homogeneous Catalysts (e.g., Ionic Liquids, Metal Complexes)

Homogeneous catalysts, including ionic liquids and metal complexes, offer alternative routes for the amination of EG. acs.org These catalysts operate in the same phase as the reactants, which can lead to high activity and selectivity under milder reaction conditions.

Ionic liquids functionalized with both Brønsted and Lewis acidic sites have been developed for EG amination. acs.org These dual-functional catalysts can promote the dehydrogenation of EG and the subsequent hydrogenation of imine intermediates, leading to high EG conversion and EDA selectivity. nih.gov Manganese-pincer complexes have also been reported to catalyze the coupling of ethylene glycol and this compound, proceeding via a borrowing hydrogen mechanism. beilstein-journals.org

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound. The two primary mechanisms involved in the catalytic amination of EG are the "borrowing hydrogen" methodology and the condensation amination pathway.

The borrowing hydrogen, or hydrogen-transfer, mechanism is characteristic of reductive amination over metal catalysts. nih.govmdpi.com This process involves a series of steps:

Dehydrogenation: The alcohol (EG or MEA) is dehydrogenated on the metal surface to form a carbonyl intermediate (glycolaldehyde from EG or 2-amino-acetaldehyde from MEA). nih.govmdpi.com

Condensation: The carbonyl intermediate condenses with ammonia to form an imine. nih.gov

Hydrogenation: The imine is then hydrogenated by the "borrowed" hydrogen on the catalyst surface to yield the primary amine (EDA). nih.gov

Kinetic studies have shown that the dehydrogenation of the alcohol is often the rate-limiting step. researchgate.net The reaction rates can be influenced by factors such as the concentration of reactants and the partial pressure of hydrogen. mdpi.com DFT calculations have provided insights into the energy barriers of different elementary steps on various metal surfaces, helping to explain the observed differences in catalytic activity between metals like cobalt and nickel. researchgate.net

The condensation amination route, which occurs over solid acid catalysts, follows a different mechanism. acs.org In the case of EG amination, the proposed pathway involves:

Dehydration: Ethylene glycol is dehydrated to form an ethylene oxide intermediate. acs.org

Condensation: The ethylene oxide then reacts with ammonia to produce an ethylenimine intermediate. acs.org

Protonation and Reaction: The ethylenimine is protonated by the acid sites of the catalyst and reacts with excess ammonia to form this compound. acs.org

This pathway avoids the need for an external hydrogen source, operating at lower pressures compared to the reductive amination route. mdpi.com The selectivity towards EDA is highly dependent on the properties of the solid acid catalyst, particularly its acidity and pore structure. mdpi.com

Side Reaction Analysis

In the synthesis of this compound (EDA), particularly through catalytic routes, several side reactions can occur, leading to the formation of various by-products. The nature and extent of these side reactions are highly dependent on the specific process, catalyst, and reaction conditions employed.

During the metal-catalyzed amination of ethylene glycol (EG), a series of side reactions, including condensation, disproportionation, and cyclization, run concurrently with the main reaction pathway. acs.orgnih.gov These competing reactions result in the formation of typical by-products such as piperazine (B1678402) (PIP) and diethylenetriamine (B155796) (DETA). acs.orgnih.gov Additionally, degradation of the ethylene glycol feedstock can produce substances like carbon monoxide, methane, and formaldehyde (B43269). acs.orgnih.gov

In the synthesis of polyamidoamine (PAMAM) dendrimers, which uses EDA as a core molecule, several primary side reactions can lead to structural defects. One of the most significant is the incomplete Michael addition, which results in asymmetrical dendrimer structures. kirj.ee Another potential side reaction is intramolecular cyclization, where the numerous functional groups on the outer shell of the dendrimer can react with each other. kirj.ee A third side reaction, the retro-Michael reaction, is also possible from the first generation onwards. kirj.ee The formation of dendrimer dimers or oligomers is another possibility that must be considered. kirj.ee To minimize side reactions during the amidation step in dendrimer synthesis, a significant excess of this compound is typically used. kirj.ee

The table below summarizes common side reactions and the resulting by-products in different EDA-related syntheses.

| Synthesis Process | Type of Side Reaction | Common By-products |

| Catalytic Amination of Ethylene Glycol | Condensation, Disproportionation, Cyclization, Degradation | Piperazine (PIP), Diethylenetriamine (DETA), Carbon Monoxide, Methane, Formaldehyde acs.orgnih.gov |

| PAMAM Dendrimer Synthesis (EDA core) | Incomplete Michael Addition, Intramolecular Cyclization, Retro-Michael Reaction, Dimerization/Oligomerization | Asymmetrical Dendrimers, Cyclic Products, Dendrimer Dimers/Oligomers kirj.ee |

Alternative Synthetic Routes

While the ethylene dichloride (EDC) process is a major industrial route, several alternative methods for synthesizing this compound have been developed, driven by the desire for more economical and environmentally benign processes. nih.gov These alternatives often utilize different feedstocks and catalytic systems.

Ethylene Dichloride (EDC) Process and By-product Formation

The industrial production of this compound frequently involves treating 1,2-dichloroethane (B1671644) (ethylene dichloride or EDC) with ammonia. wikipedia.org This reaction is typically conducted in an aqueous medium under pressure at a temperature of 180 °C. wikipedia.org The process generates a mixture of ethyleneamine hydrochlorides. google.com To liberate the free amines, sodium hydroxide (B78521) is added, which also results in the formation of sodium chloride. wikipedia.orggoogle.com

A significant characteristic of the EDC process is the formation of higher polyethylene (B3416737) polyamines as by-products through the reaction of EDA with additional EDC. wikipedia.orggoogleapis.com The primary by-products are diethylenetriamine (DETA) and triethylenetetramine (B94423) (TETA). wikipedia.org The EDC process typically yields a full range of ethyleneamines. google.com While historically significant, this method has drawbacks, including the economic issue of converting valuable EDC into a low-value salt and the need for corrosion-resistant equipment. google.comgoogle.com

| Feedstocks | Reaction Product | Key By-products |

| 1,2-dichloroethane (EDC), Ammonia, Sodium Hydroxide | This compound (EDA) | Diethylenetriamine (DETA), Triethylenetetramine (TETA) wikipedia.org |

Ethanolamine (B43304) and Ammonia Reaction

An alternative industrial route to this compound involves the reaction of ethanolamine with ammonia. wikipedia.org This process is typically a reductive amination reaction conducted in the presence of a heterogeneous catalyst. google.com The gaseous reactants are passed over a catalyst bed, often containing nickel. wikipedia.org Other amination catalysts comprising iron or cobalt have also been disclosed. google.com

The process involves contacting monoethanolamine with ammonia at elevated temperatures. google.com This method can produce a range of products, including diethylenetriamine (DETA), piperazine (PIP), aminoethylpiperazine (AEP), hydroxyethylpiperazine (HEP), and hydroxyethylthis compound (AEEA), alongside the desired this compound. google.com The use of specific catalysts, such as partially dealuminated hydrogen mordenite (B1173385) zeolites, has been shown to achieve high conversion and high selectivity towards this compound with minimal by-product formation. google.comresearchgate.net The synthesis of EDA from ethanolamine and ammonia can also be performed over acidic zeolite catalysts. scispace.com

| Feedstocks | Catalyst Type | Common By-products |

| Ethanolamine, Ammonia | Nickel, Iron, Cobalt, Zeolites wikipedia.orggoogle.com | Diethylenetriamine (DETA), Piperazine (PIP), Aminoethylpiperazine (AEP) google.com |

Ethylene Glycol/Ethanolamine and Urea (B33335) Pathways

This compound can be prepared through laboratory-scale reactions involving either ethylene glycol or ethanolamine with urea. wikipedia.org This synthesis proceeds through the formation of an ethyleneurea intermediate, which is then subjected to decarboxylation. wikipedia.org When ethylene glycol and an excess of urea are heated, they evolve ammonia and carbon dioxide, forming a resinous solid intermediate. sciencemadness.org Pyrolysis of this resin can then yield ethyleneurea. sciencemadness.org If the intermediate resin is heated with water to around 300°C or higher, the ethyleneurea hydrolyzes to produce this compound. scribd.com

A related process for producing diethylenetriamine (DETA) involves reacting this compound, ethanolamine, and urea. google.com This reaction forms aminoethylethyleneurea and ethyleneurea, which are then hydrolyzed to yield DETA and EDA, with the EDA being recyclable back into the first step. google.com The reaction of this compound (EDA), ethanolamine (MEA), and urea can yield aminoethylethyleneurea (UDETA) and ethyleneurea (EU), which after hydrolysis produce diethylenetriamine (DETA) and this compound (EDA). google.com

| Reactants | Intermediate | Final Product |

| Ethylene Glycol, Urea | Ethyleneurea Polymer/Resin | This compound wikipedia.orgsciencemadness.orgscribd.com |

| Ethanolamine, Urea | Ethyleneurea | This compound wikipedia.org |

| This compound, Ethanolamine, Urea | Aminoethylethyleneurea, Ethyleneurea | Diethylenetriamine, this compound google.comgoogle.com |

Purification and High Purity Considerations for Advanced Applications

The purification of this compound is crucial for its use in advanced applications, such as in the semiconductor industry, where metallic and oxygen-containing impurities can negatively impact the quality of processed materials. google.com Standard purification often involves treatment with sodium hydroxide to remove water, followed by distillation. wikipedia.org

A significant challenge in obtaining anhydrous this compound is that it forms a high-boiling azeotrope with water, containing about 15% water by weight, which makes simple fractional distillation ineffective for complete drying. google.com This water must be removed for many applications. google.com Furthermore, EDA is a potent chelating agent for many metals, making it susceptible to contamination from contact with metallic components during transport or storage. google.com

For high-purity applications, specialized purification methods are employed. Gas Chromatography with Flame Ionization Detection (GC-FID) is a precise analytical technique used to test the purity of EDA by separating and quantifying its components. vitas.no To remove water below the azeotropic concentration, methods such as passing the EDA through a bed of type 3A molecular sieve (zeolite) can be used. google.com Another method for purifying EDA involves treating it with ammonia and passing it through an absorbent bed of H-mordenite to effectively remove carbonyl impurities like acetaldehyde (B116499) and vinyl-amine. google.com For semiconductor applications, it is also important to treat storage containers, for instance, by heating them while introducing an inert gas, to prevent contamination of the high-purity chemical. google.com

| Impurity Type | Purification Challenge | Purification Method | Advanced Application Context |

| Water | Forms a high-boiling azeotrope (approx. 15% water by weight) google.com | Treatment with sodium hydroxide; Passing through 3A molecular sieves wikipedia.orggoogle.com | Semiconductor Processing google.com |

| Metallic Impurities | Strong chelating properties of EDA lead to leaching from containers google.com | Distillation; Proper container treatment (e.g., inert gas purge while heating) wikipedia.orggoogle.com | Semiconductor Processing google.com |

| Carbonyl Compounds (e.g., acetaldehyde) | Affect product color stability and purity google.com | Reaction with ammonia followed by absorption on H-mordenite google.com | Production of high-stability EDA google.com |

Coordination Chemistry and Ligand Design

Ethylenediamine (B42938) as a Bidentate Chelating Ligand

This compound (en), with the chemical formula C₂H₄(NH₂)₂, is a classic example of a bidentate chelating ligand in coordination chemistry. fiveable.mewikipedia.org Its structure features two nitrogen atoms, each with a lone pair of electrons, separated by an ethylene (B1197577) bridge. fiveable.me This arrangement allows both nitrogen atoms to donate their electron pairs to a central metal ion, forming two coordinate bonds. fiveable.mewikipedia.org This ability to bind to a metal at two points classifies it as a bidentate ligand. libretexts.org The term "en" is commonly used as an abbreviation for this compound in the chemical formulas of coordination compounds. wikipedia.org

When this compound coordinates with a metal ion, it forms a stable five-membered ring structure known as a chelate ring. libretexts.orglibretexts.org This process of forming a ring structure with a metal ion is called chelation. mathabhangacollege.ac.in The formation of these chelate rings is a key feature of this compound's role in coordination chemistry and significantly influences the properties of the resulting metal complexes. fiveable.me

The formation of chelate complexes with ligands like this compound is a thermodynamically favorable process, a phenomenon known as the chelate effect. libretexts.orglibretexts.org This effect describes the enhanced stability of metal complexes containing one or more chelate rings compared to analogous complexes with monodentate ligands. libretexts.orglibretexts.org For instance, the equilibrium constant for the formation of the tris(this compound)nickel(II) complex, [Ni(en)₃]²⁺, is nearly ten orders of magnitude greater than that for the formation of the hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺, even though both involve the coordination of six nitrogen atoms to the Ni²⁺ ion. libretexts.orglibretexts.org

The stability of these chelate complexes is primarily attributed to a favorable change in entropy. libretexts.org In the formation of a chelate complex, multiple monodentate ligands are replaced by a single polydentate ligand. This leads to an increase in the number of free-moving particles in the solution, resulting in a positive entropy change (ΔS°) and a more negative Gibbs free energy change (ΔG°), which indicates greater thermodynamic stability. libretexts.orglibretexts.org The size of the chelate ring also plays a crucial role in the stability of the complex. Five-membered rings, like those formed by this compound, are particularly stable due to minimal ring strain. libretexts.orglibretexts.orgebsco.com

Table 1: Comparison of Formation Constants for Nickel(II) Complexes

| Reaction | Formation Constant (Kf) |

| [Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂O | 4 x 10⁸ |

| [Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂O | 2 x 10¹⁸ |

Data sourced from multiple chemical resources. libretexts.orglibretexts.org

The coordination of bidentate ligands like this compound to a central metal ion can lead to the formation of geometrical isomers. askfilo.comumass.edu These are compounds that have the same chemical formula and connectivity but differ in the spatial arrangement of the ligands. umass.edu In octahedral complexes with the general formula [M(en)₂X₂], where 'M' is a metal and 'X' is a monodentate ligand, two geometrical isomers are possible: cis and trans. askfilo.comumass.edu

In the cis isomer, the two 'X' ligands are adjacent to each other, at a 90-degree angle. In the trans isomer, the 'X' ligands are positioned opposite to each other, at a 180-degree angle. askfilo.comumass.edu For example, the complex ion [Pt(en)₂Cl₂]²⁺ exists as both cis and trans isomers. askfilo.com Similarly, cobalt(III) complexes such as [Co(NH₃)₂(en)₂]³⁺ also exhibit cis and trans isomerism. vedantu.com The presence of the bidentate this compound ligand is crucial for this type of isomerism in these octahedral complexes. vedantu.comdoubtnut.com

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination compounds, including those containing this compound. numberanalytics.comsolubilityofthings.com LFT considers the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. diva-portal.orglibretexts.org When ligands approach a central metal ion, the degeneracy of the d-orbitals is lifted, and they split into different energy levels. solubilityofthings.comlibretexts.org In an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. solubilityofthings.comlibretexts.org